molecular formula C22H17ClN2OS2 B2555649 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide CAS No. 307510-67-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

Cat. No.: B2555649
CAS No.: 307510-67-4
M. Wt: 424.96
InChI Key: JWHIHUFQWDHSHX-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide (CAS 307510-67-4) is a heterocyclic compound with the molecular formula C22H17ClN2OS2 and a molecular weight of 424.96 g/mol . Its structure comprises a benzothiazole moiety fused to a tetrahydrobenzothiophene core, substituted with a 3-chlorobenzamide group. Benzothiazoles are renowned for their pharmacological versatility, including antibacterial, antifungal, and anticancer activities, while tetrahydrobenzothiophenes are key scaffolds in drugs like raloxifene and sertaconazole . The 3-chloro substituent on the benzamide group enhances lipophilicity and may influence receptor binding .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHIHUFQWDHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
Target Compound 307510-67-4 C22H17ClN2OS2 3-Chlorobenzamide, benzothiazole-tetrahydrobenzothiophene 424.96 Antimicrobial, kinase inhibition potential
3-Chloro-N-{2,2,2-Trichloro-1-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Amino]Ethyl}Benzamide 324073-75-8 C21H17Cl4N3OS Trichloroethyl, cyano-tetrahydrobenzothiophene 503.21 Enhanced steric bulk; likely improved metabolic stability
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-Ylsulfonylbenzamide 325988-50-9 C27H26N4O4S3 Morpholine sulfonylbenzamide 539.70 Higher hydrophobicity (XLogP3: 4.9); potential enzyme inhibition
N-{(1,3-Benzo[d]Thiazol-2-yl)Carbamothioyl}-2/4-Substituted Benzamides N/A Varies Carbamothioyl group ~350–400 Moderate to potent antibacterial activity

Key Observations :

  • Morpholine sulfonyl group (CAS 325988-50-9) increases hydrogen-bonding capacity and polar surface area (154 Ų), likely improving solubility but reducing membrane permeability .
  • Carbamothioyl derivatives exhibit enhanced antibacterial activity due to sulfur’s nucleophilic character, contrasting with the target compound’s chloro-benzamide .
Crystallographic and Conformational Comparisons
  • Target Compound vs. N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide ():
    • The cyclohexene ring in the tetrahydrobenzothiophene adopts an envelope conformation (puckering parameters θ = 0.5098°, φ = 126.7°), similar to related structures .
    • Dihedral angles between the thiophene and benzamide rings (7.1° ) are smaller than those in benzoyl-substituted analogs (59.0° ), suggesting greater planarity and stronger π-π interactions .

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